molecular formula C₈H₈NNaO₃S B140663 Sodium 4-Acetamidobenzenesulfinate CAS No. 15898-43-8

Sodium 4-Acetamidobenzenesulfinate

Cat. No.: B140663
CAS No.: 15898-43-8
M. Wt: 221.21 g/mol
InChI Key: CPCFZBOTLAEGND-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-acetamidobenzenesulfinate typically involves the reaction of N-acetylaniline with aluminum trichloride and a self-made reagent, 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO), in the presence of sodium hydrogencarbonate in water and 1,2-dichloroethane. The reaction is carried out at temperatures ranging from 20°C to 40°C for 20-24 hours .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-acetamidobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 4-acetamidobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Molecular Targets and Pathways: The compound primarily targets electrophilic centers in molecules, enabling it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Uniqueness: Sodium 4-acetamidobenzenesulfinate is unique due to its acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of cyanine dyes and other specialized applications .

Biological Activity

Sodium 4-acetamidobenzenesulfinate, also known as sodium 4-acetamidobenzenesulfonate, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 15898-43-8, has a molecular formula of C8_8H8_8NNaO3_3S and a molecular weight of approximately 221.21 g/mol. Its unique structure contributes to its various applications in biochemical and pharmaceutical research.

PropertyValue
Molecular FormulaC8_8H8_8NNaO3_3S
Molecular Weight221.21 g/mol
Density1.512 g/cm³
Melting Point288 °C

This compound exhibits biological activity primarily through its role as a sulfonamide precursor in synthetic chemistry. It participates in radical coupling reactions with aryl amines, leading to the formation of sulfonamides, which are critical in medicinal chemistry due to their antibacterial properties. The mechanism involves the generation of sulfonyl and anilinium radicals, facilitated by copper catalysts and oxidizing agents such as potassium peroxydisulfate (K2_2S2_2O8_8) .

Biological Applications

  • Antibacterial Activity : Sulfonamides derived from this compound have demonstrated significant antibacterial properties, making them valuable in treating bacterial infections.
  • Anti-inflammatory Effects : This compound has been identified as a biochemical indicator of inflammation-associated acute-phase responses, suggesting its potential use in inflammatory disease models .
  • Pharmaceutical Synthesis : this compound serves as a building block for synthesizing various bioactive compounds, enhancing its relevance in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in biological systems:

  • Study on Sulfonamide Synthesis : A recent study demonstrated the successful synthesis of functionalized sulfonamides from aryl amines using this compound under optimized conditions. The yields were reported to be high (up to 92%), showcasing the compound's utility in pharmaceutical applications .
  • Inflammation Induction Model : In an experimental model assessing inflammation, this compound was used to evaluate its effects on cytokine production, indicating its potential role as an anti-inflammatory agent .

Properties

IUPAC Name

sodium;4-acetamidobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCFZBOTLAEGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635423
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-43-8
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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